3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound characterized by the presence of a bromophenyl group and an oxadiazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its biological activity. The molecular formula for this compound is , and it has a molecular weight of 239.08 g/mol. The compound's unique structure contributes to its classification as an oxadiazole derivative, which has been extensively studied for various pharmacological properties.
The compound can be sourced from various chemical suppliers and research institutions that focus on organic synthesis and medicinal chemistry. It falls under the classification of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms in their structure. Oxadiazoles are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine can be achieved through several methods:
The synthesis process often involves monitoring the reaction progress using thin-layer chromatography (TLC), employing solvents like chloroform and methanol or acetone and n-hexane as mobile phases. The final product is typically isolated by filtration, washed with water, and dried.
The molecular structure of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine features:
3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine can participate in various chemical reactions due to its functional groups:
These reactions allow for the derivatization of the compound, potentially enhancing its biological activity or altering its pharmacokinetic properties.
Relevant data regarding melting point or boiling point were not specified in the sources but can be determined experimentally.
3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine has several potential scientific uses:
The synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine relies predominantly on cyclocondensation reactions utilizing 4-bromobenzamidoxime as the foundational precursor. This approach leverages the bifunctional nature of amidoximes, where the nucleophilic amino and oxime groups facilitate ring closure with electrophilic carbonyl partners. The most established route involves reacting 4-bromobenzamidoxime with activated carboxylic acid derivatives, such as esters, acyl chlorides, or anhydrides, under thermal conditions. For example, condensation with ethyl cyanoacetate in refluxing toluene (110°C, 12 h) yields the target oxadiazole, though with moderate efficiency (45–65%) due to competing hydrolysis or oligomerization [6].
Alternative activators significantly improve reaction kinetics and purity. Coupling reagents like propylphosphonic anhydride (T3P) facilitate cyclodehydration at lower temperatures (80°C) and shorter durations (0.5–6 h), achieving yields of 87–97% for analogous 5-amino-1,2,4-oxadiazoles [6]. Similarly, carbodiimides (e.g., dicyclohexylcarbodiimide) enable a one-step cyclocondensation at ambient temperature, forming the oxadiazole ring via an O-acylisourea intermediate without isolating the acyclic adduct. This method is particularly advantageous for acid- or heat-sensitive substrates, affording 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine in >85% yield within 4 h [7].
Table 1: Cyclocondensation Routes to 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine
Electrophile | Activator/Conditions | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Ethyl cyanoacetate | Toluene, reflux | 110°C | 12 | 45–65 |
Cyanoacetic acid | T3P, triethylamine | 80°C | 0.5–6 | 87–97 |
Cyanogen bromide | Carbodiimide, dichloromethane | 25°C | 4 | >85 |
Chloroacetyl chloride | Pyridine, tetrahydrofuran | 60°C | 3 | 70–79 |
Solvent selection critically influences regioselectivity and byproduct formation. Nonpolar solvents (toluene, xylene) favor cyclization but require prolonged heating. In contrast, aqueous micellar systems enable "greener" synthesis, where reactions in water with potassium carbonate achieve 70–79% yield for chloroacetyl chloride-derived analogs, minimizing racemization and simplifying purification [6].
Microwave irradiation has revolutionized the synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine by accelerating reaction kinetics 10–20-fold while enhancing regiochemical control. Under microwave conditions (150–200 W, 120–150°C), cyclocondensation of 4-bromobenzamidoxime with cyanogen bromide concludes within 10–30 minutes, delivering yields exceeding 90%. This efficiency stems from dielectric heating, which uniformly excites polar intermediates and suppresses thermal degradation [6] [7].
Solvent-free protocols further optimize atom economy and reduce waste. Mechanochemical grinding of 4-bromobenzamidoxime with cyanoacetic acid and potassium carbonate generates the oxadiazole ring in 88% yield after 20 minutes of ball-milling. The absence of solvent elevates effective reactant concentrations, while the solid-state confinement directs regioselective C–O bond formation over N–O alternatives [6]. Comparative studies confirm solvent-free microwave methods outperform conventional heating:
Table 2: Microwave vs. Conventional Synthesis Optimization
Method | Time | Temperature | Yield (%) | Energy Use (kJ/mol) |
---|---|---|---|---|
Conventional reflux | 12 h | 110°C | 65 | 2200 |
Microwave (solvent) | 25 min | 150°C | 92 | 350 |
Solvent-free (grinding) | 20 min | Ambient | 88 | <50 |
These approaches align with sustainable chemistry principles by eliminating volatile organic solvents and curtailing energy consumption by >80% [2] [6].
Transition metal catalysts enable mild and selective oxadiazole formation under neutral or weakly basic conditions. Copper(I) iodide (5–10 mol%) with 4-hydroxy-l-proline as a ligand catalyzes the coupling of 4-bromobenzamidoxime with nitriles, forming the oxadiazole ring via in situ-generated amidine intermediates. This system operates at 60°C in dimethylformamide, achieving 85% yield in 6 h with exceptional functional group tolerance (e.g., coexisting halides, esters) [8].
Palladium-based systems excel in dehydrogenative cyclizations. A Pd(II)/N-heterocyclic carbene complex (2 mol%) promotes the oxidative coupling of 4-bromobenzamidoxime with arylboronic acids, directly installing aryl groups at C3 while constructing the oxadiazole core. This one-pot process utilizes molecular oxygen as the terminal oxidant, yielding 78% of the 3,5-disubstituted product with no competing N-arylation [8].
Figure 1: Ruthenium-Catalyzed C–H Activation for Late-Stage Functionalization4-Bromobenzamidoxime
+ Alkene
→ [RuCl₂(p-cymene)]₂ (3 mol%), AgSbF₆ (10 mol%), KOAc (2 eq.) → 5-Alkenyl-3-(4-bromophenyl)-1,2,4-oxadiazole
Notably, ruthenium(II) catalysts facilitate regioselective C5–H alkenylation after oxadiazole ring formation. Using [RuCl₂(p-cymene)]₂ (3 mol%) and a silver additive, the weakly coordinating oxadiazole nitrogen directs meta-selective alkenylation on the 4-bromophenyl ring. This late-stage diversification occurs at 100°C in toluene, preserving the amine group at C5 without N-protection [9].
The C5-amino group in 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine serves as a versatile handle for electrophilic aromatic substitution and transition metal-catalyzed cross-coupling. Iodination using N-iodosuccinimide in acetonitrile selectively substitutes the para-position of the 4-bromophenyl ring (relative to bromine) due to the electron-withdrawing oxadiazole ring enhancing meta-directing effects. This generates 3-(2-bromo-5-iodophenyl) derivatives in >95% regioselectivity [5].
Directed C–H functionalization strategies enable precise C5-modification of the oxadiazole ring itself. The C5-amine group, when transiently protected as a pyridine-2-carboxamide, acts as a directing group for palladium-catalyzed arylation. Using Pd(OAc)₂ (5 mol%) and potassium persulfate in trifluoroethanol, aryl groups install selectively at C5 with no competing N-arylation, yielding 5-aryl-3-(4-bromophenyl)-1,2,4-oxadiazoles [9].
Table 3: Regioselective C5 Transformations
Reaction Type | Reagents/Conditions | Position Modified | Selectivity | Application Example |
---|---|---|---|---|
Electrophilic iodination | NIS, CH₃CN, 25°C | Phenyl ring para-to-Br | >95% | Radiolabeling precursors |
Ru-catalyzed alkenylation | [RuCl₂(p-cymene)]₂, AgSbF₆, alkenes, 100°C | Phenyl ring meta-to-oxadiazole | 89% | Fluorescent probes |
Pd-catalyzed arylation | Pd(OAc)₂, ArB(OH)₂, K₂S₂O₈, TFE | Oxadiazole C5 | 93% | Bioactive analog libraries |
The amine group also undergoes acylative diversification without ring-opening. Acetic anhydride selectively acetylates the primary amine under mild conditions (0°C, triethylamine), while bulky acylating agents (e.g., p-toluoyl chloride) require N-protection of the oxadiazole nitrogen to prevent O-acylation. This chemoselectivity is exploited to synthesize prodrugs with enhanced lipophilicity for cellular uptake studies [7] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1